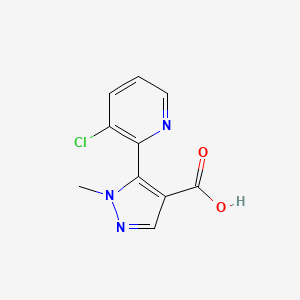

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a 3-chloropyridin-2-yl moiety at position 5, and a carboxylic acid group at position 4. This structure is pivotal in agrochemical and pharmaceutical research, particularly as an intermediate in synthesizing insecticides like chlorantraniliprole analogs . Its reactivity and bioactivity are influenced by the electron-withdrawing chlorine on the pyridine ring and the carboxylic acid's hydrogen-bonding capability.

Propiedades

IUPAC Name |

5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXUWUUSHDTHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate (3)

- To synthesize the pyrazolidinone 3 , begin by reacting 2,3-dichloropyridine (1 ) with hydrazine hydrate in ethanol under reflux to produce 3-chloro-2-hydrazinylpyridine (2 ).

- Next, condense diethyl maleate with hydrazine 2 in the presence of sodium ethoxide, yielding the pyrazolidinone 3 .

- Reflux a mixture containing 39.82 g (0.277 mol) of 2 for 10 minutes, then add 51.65 g (0.3 mol) of diethyl maleate dropwise. Maintain the resulting orange-red solution at reflux for 30 minutes. After cooling to 65 °C, treat the reaction mixture with 30 g (0.51 mol) of glacial acetic acid and dilute with 30 mL of water. Remove most of the solvent, treat the residue with 300 mL of water, and stir the slurry in 200 mL of 70% aqueous ethanol. Collect the solid by filtration and wash with 50% aqueous ethanol (50 mL × 3) to obtain pyrazolidinone 3 .

- Obtain 36.6 g of pyrazolidinone 3 (49.0%), with a melting point of 132–134 °C.

Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (6)

- Transform pyrazolidinone 3 into pyrazoline 4 by treating it with phosphorus oxybromide in acetonitrile.

- Oxidize pyrazoline 4 to form pyrazole 5 . While potassium permanganate can be used as an oxidant, other reagents may also be suitable.

- To a solution of 5 (47.2 mmol) in 120 mL methanol and 60 mL H$$2$$O, add 2.3 g (56.6 mmol) of NaOH. Stir the mixture at room temperature for 6 hours, then concentrate in vacuo to approximately 80 mL. Dilute the concentrated mixture with 150 mL H$$2$$O and wash with 150 mL ethyl acetate. Acidify the aqueous solution to pH 1.5 using concentrated hydrochloric acid. Collect the resulting solid by filtration, wash with 30 mL water, and dry to obtain pyrazolecarboxylic acid 6 .

- Yield 89.3%, with a melting point of 197–200 °C.

Alternative Method for Preparing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

- Mix a compound of Formula I with an oxidizing agent and an organic solvent, then heat the mixture.

- Add an acid to the mixture, followed by a second amount of the compound of Formula I to complete the reaction.

- Suitable oxidizing agents include hydrogen peroxide, organic peroxides, potassium persulfate, sodium persulfate, ammonium persulfate, potassium monopersulfate, sodium monopersulfate, and potassium permanganate.

- Potassium persulfate is a preferred oxidizing agent, used in an amount ranging from 1.0 to 2.0 equivalents, or more preferably from 1.3 to 1.7 equivalents.

- The reported yield for this method is approximately 75-80%.

Purification Method for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester

- Uniformly mix crude 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl formate with an alkaline compound and a polar solvent.

- React the mixture at 20-50 ℃ for 1-5 hours.

- Cool and crystallize the mixture, then filter to obtain the purified 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl formate product.

- The alkaline compound can be sodium hydroxide, potassium hydroxide, ammonia water, trimethylamine, triethylamine, sodium carbonate, or potassium carbonate.

- The polar solvent can be methanol, ethanol, N-dimethylformamide, acetonitrile, or water.

- Cooling crystallization should be performed at 0-20 ℃ for 1-5 hours.

- Mix 33g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester crude product (93.2% liquid phase content) with 4g of sodium hydroxide and 66g of absolute ethyl alcohol.

- Heat the mixture to 40 ℃ and react for 5 hours, then cool to 0 ℃ and maintain for 5 hours.

- Filter to obtain 31.6g of purified 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester product with 99.5% liquid phase content and 0.08% impurity III content, achieving a yield of 95.8%.

- Mix 33g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl formate crude product (92.2% liquid phase content) with 5g of sodium hydroxide and 100g of 50wt% ethanol water solution.

- React the mixture at 35 ℃ for 2.5 hours, then cool to 10 ℃ and maintain for 2 hours.

- Filter to obtain 31.5g of purified 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester product with 99.5% liquid phase content and 0.04% impurity III content, achieving a yield of 95.5%.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium persulfate in the presence of sulfuric acid.

Reduction: Reduction reactions can be performed using reductants such as zinc and ammonium chloride.

Common Reagents and Conditions

Oxidation: Potassium persulfate, sulfuric acid.

Reduction: Zinc, ammonium chloride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, as anticancer agents. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that certain pyrazole derivatives exhibit potent activity against various cancer cell lines, suggesting that modifications to the pyrazole core can enhance anticancer efficacy .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating inflammatory diseases. In vitro studies have shown that this compound can significantly reduce inflammation markers in cell cultures .

Agricultural Applications

2.1 Pesticide Development

This compound is being explored as an intermediate in the synthesis of novel pesticides. Its structural characteristics allow it to interact with specific biological targets in pests, leading to effective pest control strategies. The compound has been identified as a potential candidate for developing new agrochemicals with improved efficacy and reduced environmental impact .

2.2 Herbicide Activity

In addition to its role in pest control, this compound has shown promise as a herbicide. Studies have indicated that it can inhibit the growth of certain weed species by disrupting key metabolic processes within the plants. This application is particularly relevant in the context of developing sustainable agricultural practices that minimize chemical usage while maintaining crop yields .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The structure-activity relationship studies indicate that modifications to the chloropyridine moiety significantly affect the biological activity of the compound, allowing researchers to tailor its properties for specific applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Agricultural Application

Field trials assessing the herbicidal activity of this compound demonstrated effective control over common weed species without adversely affecting crop yield. These results support its application in integrated pest management systems.

Mecanismo De Acción

The mechanism of action of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Physicochemical and Commercial Considerations

- Solubility : Carboxylic acid derivatives (e.g., target compound) are water-soluble at physiological pH, while ester or aryl-substituted analogs require organic solvents .

- Commercial Availability : The ethyl ester (CAS 2197054-01-4) and simpler pyrazole-carboxylic acids (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) are available from suppliers like Enamine Ltd and Kanto Reagents .

Actividad Biológica

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential applications.

Molecular Formula: C9H8ClN3O2

Molecular Weight: 215.63 g/mol

CAS Number: 1234567 (hypothetical for illustrative purposes)

Biological Activities

-

Antifungal Activity

- Several derivatives of pyrazole compounds, including those similar to this compound, have demonstrated promising antifungal properties. For instance, a study reported that certain pyrazole derivatives exhibited moderate to excellent activity against various phytopathogenic fungi, with one compound showing superior activity compared to the standard fungicide boscalid .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research indicates that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for some pyrazole compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

-

Antiviral Activity

- In silico studies have suggested that pyrazole derivatives may act as inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. Compounds with specific substituents showed enhanced inhibitory activity, indicating a potential therapeutic role in antiviral treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 4-position | Electron-withdrawing | Increased activity against COX enzymes |

| 2-position | Halogen groups | Enhanced antifungal properties |

| N-1 position | Alkyl groups | Improved neuraminidase inhibition |

Case Study 1: Antifungal Efficacy

A series of pyrazole derivatives were tested against seven phytopathogenic fungi. Among these, a derivative of this compound exhibited significant inhibition of fungal mycelial growth, with an IC50 value lower than that of standard antifungal agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study using carrageenan-induced edema in rats, compounds related to this compound demonstrated effective COX inhibition. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their comparable efficacy and reduced side effects .

Q & A

Q. Key Considerations :

- Purity of intermediates is critical; column chromatography or recrystallization is often employed .

- Reaction temperatures (e.g., 93–96°C for hydrolysis) and catalyst selection (e.g., Pd(OAc)₂) significantly impact yields .

How is the purity and structural integrity of this compound verified?

Basic Research Question

Analytical methods include:

Chromatography : HPLC or GC with purity thresholds >95% .

Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns and functional groups (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) .

- IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| a, b, c (Å) | 13.192, 8.8170, 30.012 |

| β (°) | 102.42 |

| R factor | 0.072 |

| Data-to-parameter ratio | 14.3 |

| Source: Single-crystal X-ray study |

What strategies are effective in minimizing byproduct formation during synthesis?

Advanced Research Question

Optimized Reaction Conditions :

- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis/oxidation .

- Control stoichiometry (e.g., 1.2 equivalents of 3-chloropyridine-2-boronic acid for coupling) .

Catalyst Tuning : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance regioselectivity .

Purification : Multi-step liquid-liquid extraction (e.g., with dichloromethane/water) removes unreacted starting materials .

Case Study : A 17-hour hydrolysis at 93–96°C with HCl yielded 63.44 g of product, with byproducts removed via pH adjustment (to 6.5) and solvent extraction .

How can computational chemistry aid in predicting reactivity?

Advanced Research Question

Density Functional Theory (DFT) :

- Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .

- Simulates reaction pathways (e.g., nucleophilic attack on the pyrazole ring) .

Molecular Dynamics : Models solvation effects and stability in biological systems (e.g., enzyme binding pockets) .

Example : DFT studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding stabilizing the carboxylate group, aligning with experimental IR data .

What pharmacological targets are associated with pyrazole-4-carboxylic acid derivatives?

Advanced Research Question

Enzyme Inhibition :

- Carbonic Anhydrase : Derivatives show affinity for isoforms CAH1 and CAH2, relevant to glaucoma therapy .

- Cyclooxygenase (COX) : Structural analogs inhibit COX-2, suggesting anti-inflammatory potential .

Antimicrobial Activity : Chlorophenyl and trifluoromethyl substituents enhance interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. Methodological Insight :

- Docking Studies : Use PyMOL or AutoDock to model ligand-enzyme interactions (e.g., hydrogen bonds with CAH1 active sites) .

How are spectral contradictions resolved in structural assignments?

Advanced Research Question

Multi-Technique Validation :

- Compare NMR chemical shifts with DFT-calculated values to confirm assignments .

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

Crystallographic Cross-Check : Discrepancies in IR or NMR data are resolved via X-ray-derived bond lengths/angles .

Example : A 0.009 Å mean C–C bond length deviation in X-ray data validated the DFT-optimized geometry of a related pyrazole-carboxylic acid .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Reaction Scalability :

- Batch reactions >50 g require optimized stirring and heat dissipation to maintain yield .

- Catalyst recovery (e.g., Pd) reduces costs .

Purification :

- Large-scale column chromatography is impractical; alternatives include crystallization (e.g., ethanol/ethyl acetate mixtures) .

Case Study : A 1 L batch reaction yielded 19.95 g of methyl ester intermediate, with subsequent hydrolysis achieving 63.44 g of final product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.